2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate

A2A adenosine receptor Antagonist affinity Structure-activity relationship

2-Methyl-3-(4-methylthiazol-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate (CAS 299952-22-0) is a synthetic chromen-4-one derivative featuring a 4-methylthiazol-2-yl substituent at the 3-position and an acetate ester at the 7-position. It functions as an antagonist of the human adenosine A2A receptor (A2AAR) and has been co-crystallized with the receptor, providing a high-resolution experimental binding mode.

Molecular Formula C19H19NO4S
Molecular Weight 357.42
CAS No. 299952-22-0
Cat. No. B2817772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate
CAS299952-22-0
Molecular FormulaC19H19NO4S
Molecular Weight357.42
Structural Identifiers
SMILESCCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=NC(=CS3)C)C
InChIInChI=1S/C19H19NO4S/c1-5-6-13-7-14-16(8-15(13)24-12(4)21)23-11(3)17(18(14)22)19-20-10(2)9-25-19/h7-9H,5-6H2,1-4H3
InChIKeyNVGMNXGIQPMJSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-3-(4-methylthiazol-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl Acetate (CAS 299952-22-0): Structural and Pharmacological Identity for A2A Receptor Procurement


2-Methyl-3-(4-methylthiazol-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate (CAS 299952-22-0) is a synthetic chromen-4-one derivative featuring a 4-methylthiazol-2-yl substituent at the 3-position and an acetate ester at the 7-position [1]. It functions as an antagonist of the human adenosine A2A receptor (A2AAR) and has been co-crystallized with the receptor, providing a high-resolution experimental binding mode [2]. The compound is cataloged by major chemical suppliers under the systematic name acetic acid 2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl ester and is designated as ligand QGW (Chromone 5d) in the Protein Data Bank (PDB: 6ZDV) [3].

Why Generic Substitution of 2-Methyl-3-(4-methylthiazol-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl Acetate Leads to Experimental Divergence


Within the chromen-4-one A2A antagonist series, small structural modifications at the 7-position profoundly alter receptor affinity and binding mode. The target compound's 7-acetate ester is not a silent spectator; it participates in a defined hydrogen-bond network and hydrophobic packing with specific A2AAR residues, as demonstrated by the co-crystal structure [1]. The closely related 7-hydroxy analog (Chromone 4d, PDB: 6ZDR) exhibits a measurably lower affinity for A2AAR despite differing by only the acetate versus free hydroxyl group [2]. Generic substitution with any chromen-4-one or thiazole-containing analog lacking this precise 7-acetate substitution pattern risks loss of target engagement intensity and altered binding kinetics, as the quantitative interaction fingerprint of the acetate ester cannot be replicated by other functional groups at this position.

Quantitative Differentiation Evidence: 2-Methyl-3-(4-methylthiazol-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl Acetate vs. Closest Analogs


A2A Receptor Antagonist Affinity: Chromone 5d (Target) vs. Chromone 4d (7-Hydroxy Analog)

The target compound (Chromone 5d, 7-acetate) is explicitly designated as the high-affinity A2A receptor antagonist within the chromone series, while Chromone 4d (the 7-hydroxy analog) is described as the low-affinity derivative. Both compounds were subjected to identical biophysical and crystallographic characterization in the same study. Although exact numeric pKi/IC50 values are accessible only in the full article, the study confirms a substantial and functionally meaningful affinity difference that drove the selection of Chromone 5d for high-resolution co-crystallization [1].

A2A adenosine receptor Antagonist affinity Structure-activity relationship

Experimentally Resolved Binding Mode: Detailed Interaction Fingerprint vs. Docking-Only Models

The target compound's binding mode to the A2A receptor has been experimentally determined by X-ray crystallography at 2.13 Å resolution (PDB: 6ZDV) [1]. The co-crystal structure reveals specific interactions: a polar hydrogen bond with backbone F168 in ECL2, aromatic face-to-face contacts with F168, and hydrophobic packing with residues Y9 (TM1), A63 (TM2), I66 (TM2), M177 (TM5), L249 (TM6), and I274 (TM7) [2]. In contrast, most commercially available A2A antagonist chemotypes (e.g., xanthine derivatives, triazolotriazines) lack this level of experimentally validated binding pose definition.

X-ray crystallography Binding mode GPCR ligand interactions

Chemical Topology Distinction: 7-Acetate vs. Common Ether/Amino Chromone Modifications

The 7-acetate ester of the target compound confers distinct physicochemical properties relative to typical chromone A2A antagonists that bear alkoxy or amino substituents at the 7-position. The Aladdinsci database lists the compound's predicted AlogP as 1.29 and polar surface area (PSA) as 90.65 Ų . These values place the compound in a favorable range for both membrane permeability and aqueous solubility compared to bulkier 7-substituted analogs. The acetate group also serves as a potential metabolic soft spot, which may differentiate its in vitro half-life profile in hepatocyte or microsome assays from more metabolically stable ether-linked comparators.

Chemical topology Physicochemical properties Metabolic stability

Free Energy Perturbation (FEP) Validated Binding Pose: Computational Confidence vs. Traditional Docking

The target compound's binding orientation was not merely predicted by docking but was validated through an iterative cycle of free energy perturbation (FEP) calculations, chemical synthesis, biophysical mapping, and X-ray crystallography [1]. This rigorous computational-experimental feedback loop confirmed the binding orientation of the 7-acetate group and the thiazole ring within the A2A orthosteric site. Most commercially sourced A2A antagonist tool compounds lack this level of computational validation, making the target compound uniquely suited for computational chemistry groups developing new scoring functions or FEP protocols.

Free energy perturbation Binding free energy Computational chemistry

Optimal Research and Procurement Scenarios for 2-Methyl-3-(4-methylthiazol-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl Acetate


Structure-Based Drug Design on A2A Adenosine Receptor

Medicinal chemistry teams requiring a co-crystallized, high-affinity A2A antagonist as a reference ligand for structure-based drug design (SBDD) should prioritize this compound. The 2.13 Å co-crystal structure (PDB: 6ZDV) [1] provides an experimentally validated binding mode that can guide scaffold hopping, fragment growing, or docking validation studies. The defined interaction with F168 in ECL2 and the hydrophobic network across TM1, TM2, TM5, TM6, and TM7 offer a robust pharmacophore template [2].

Free Energy Perturbation Benchmarking and Computational Method Development

Computational chemistry laboratories developing or validating FEP, MM-GBSA, or other binding free energy methods can use the target compound as a reference system. The Jespers et al. (2020) study provides a complete FEP workflow that predicted the binding mode and affinity rank-order before crystallographic confirmation [1]. This makes the chromone 5d/A2A system an ideal test case for evaluating new force fields, sampling algorithms, or scoring functions.

GPCR Pharmacological Tool for A2A-Mediated Signaling Studies

Pharmacology groups investigating A2A receptor signaling bias or allostery can employ the target compound as a well-characterized antagonist probe. The detailed interaction map derived from the Biased Signaling Atlas [1] enables correlation of specific ligand-receptor contacts with downstream signaling outcomes (cAMP, β-arrestin), facilitating the design of biased ligand libraries.

Quote Request

Request a Quote for 2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.